REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[C:19]1([SH:25])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:19]1([S:25][C:2]2[C:15]3[C:14](=[O:16])[C:13]4[C:8](=[C:9]([S:25][C:19]5[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=5)[CH:10]=[CH:11][CH:12]=4)[C:7](=[O:18])[C:6]=3[CH:5]=[CH:4][CH:3]=2)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with a 50/50 mixture of 95% ethanol and 8% sodium hydroxide solution (2×250 parts)
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed again with ethanol/sodium hydroxide solution mixture (5×100 parts)
|
Type
|
ADDITION
|
Details
|
containing glacial acetic acetic acid (25 parts) and finally water (3×250 parts)
|
Type
|
CUSTOM
|
Details
|
The filter-cake is dried at 70° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)SC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |